Cas no 1702010-58-9 (4,5-Dichloro-2-(2-fluoroethoxy)aniline)

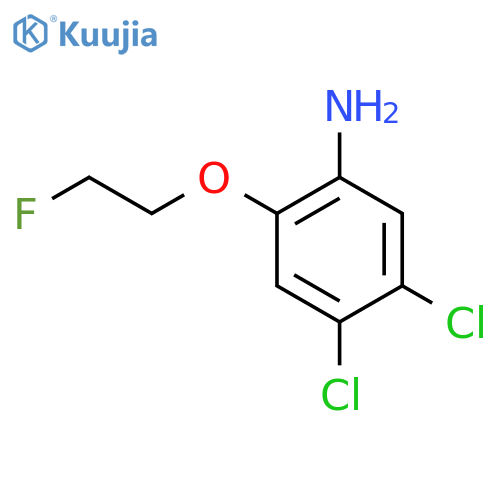

1702010-58-9 structure

商品名:4,5-Dichloro-2-(2-fluoroethoxy)aniline

4,5-Dichloro-2-(2-fluoroethoxy)aniline 化学的及び物理的性質

名前と識別子

-

- EN300-1144044

- 4,5-Dichloro-2-(2-fluoroethoxy)aniline

- 1702010-58-9

-

- インチ: 1S/C8H8Cl2FNO/c9-5-3-7(12)8(4-6(5)10)13-2-1-11/h3-4H,1-2,12H2

- InChIKey: AXMJEVCCHSJWBZ-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(=C(C=1)OCCF)N)Cl

計算された属性

- せいみつぶんしりょう: 222.9966974g/mol

- どういたいしつりょう: 222.9966974g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

4,5-Dichloro-2-(2-fluoroethoxy)aniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1144044-10.0g |

4,5-dichloro-2-(2-fluoroethoxy)aniline |

1702010-58-9 | 10g |

$3131.0 | 2023-06-09 | ||

| Enamine | EN300-1144044-5g |

4,5-dichloro-2-(2-fluoroethoxy)aniline |

1702010-58-9 | 95% | 5g |

$2650.0 | 2023-10-26 | |

| Enamine | EN300-1144044-0.1g |

4,5-dichloro-2-(2-fluoroethoxy)aniline |

1702010-58-9 | 95% | 0.1g |

$804.0 | 2023-10-26 | |

| Enamine | EN300-1144044-2.5g |

4,5-dichloro-2-(2-fluoroethoxy)aniline |

1702010-58-9 | 95% | 2.5g |

$1791.0 | 2023-10-26 | |

| Enamine | EN300-1144044-5.0g |

4,5-dichloro-2-(2-fluoroethoxy)aniline |

1702010-58-9 | 5g |

$2110.0 | 2023-06-09 | ||

| Enamine | EN300-1144044-1g |

4,5-dichloro-2-(2-fluoroethoxy)aniline |

1702010-58-9 | 95% | 1g |

$914.0 | 2023-10-26 | |

| Enamine | EN300-1144044-1.0g |

4,5-dichloro-2-(2-fluoroethoxy)aniline |

1702010-58-9 | 1g |

$728.0 | 2023-06-09 | ||

| Enamine | EN300-1144044-0.05g |

4,5-dichloro-2-(2-fluoroethoxy)aniline |

1702010-58-9 | 95% | 0.05g |

$768.0 | 2023-10-26 | |

| Enamine | EN300-1144044-0.5g |

4,5-dichloro-2-(2-fluoroethoxy)aniline |

1702010-58-9 | 95% | 0.5g |

$877.0 | 2023-10-26 | |

| Enamine | EN300-1144044-0.25g |

4,5-dichloro-2-(2-fluoroethoxy)aniline |

1702010-58-9 | 95% | 0.25g |

$840.0 | 2023-10-26 |

4,5-Dichloro-2-(2-fluoroethoxy)aniline 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

1702010-58-9 (4,5-Dichloro-2-(2-fluoroethoxy)aniline) 関連製品

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量